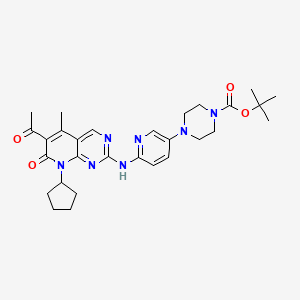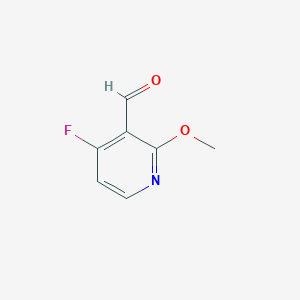
N-Boc-Palbociclib
Übersicht
Beschreibung
Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C29H37N7O4 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutische Bewertung bei Nasopharynxkarzinom
Palbociclib hat vielversprechende Ergebnisse in der Behandlung von Nasopharynxkarzinom (NPC) gezeigt. Eine Studie ergab, dass Palbociclib in Monotherapie in vitro einen Zellzyklusarrest in der G1-Phase induzierte und signifikante inhibitorische Wirkungen in NPC-Tumormodellen in vivo hatte . Die Studie ergab auch, dass die Behandlung mit Palbociclib die mittlere progressionsfreie Überlebensdauer auf mehr als 10 Monate verlängern konnte .
Kompatibilität mit anderen Chemotherapien
Der Zeitpunkt der Palbociclib-Verabreichung zusammen mit anderen Chemotherapeutika ist entscheidend. Die gleichzeitige Behandlung mit Palbociclib und Suberanilohydroxamsäure (SAHA) förderte synergistisch den NPC-Zelltod sowohl in vitro als auch in vivo . Die gleichzeitige Behandlung mit Palbociclib milderte jedoch die zytotoxische Wirkung von Cisplatin in vitro .
Behandlung von Lungenkrebs
Palbociclib, ein CDK4/6-Inhibitor, hat sich gezeigt, dass es das Wachstum von Lungenkrebszellen effektiv unterdrückt. Die erhaltenen IC50-Werte betrugen 11,00 μM bzw. 11,74 μM für H1299- bzw. A549-Zellen .
c-Myc G4-Stabilisator
Palbociclib kann starke c-Myc G4-stabilisierende Eigenschaften besitzen, indem es sowohl die Protein- als auch die mRNA-Expressionslevel von c-Myc signifikant reduziert. Dies deutet darauf hin, dass Palbociclib vielversprechend als neuartiger c-Myc G4-Stabilisator zur Behandlung von Krebserkrankungen ist, die mit abnormaler c-Myc-Aktivität verbunden sind .
Induktion von Apoptose
Palbociclib induziert Apoptose und verursacht einen Zellzyklusarrest in der G2/M-Phase in zwei Zellen .
Design und Synthese neuer Derivate
Drei neue Palbociclib-Derivate (HP-1, HP-2 und HP-3) wurden aus Palbociclib und 10-HCPT entwickelt und synthetisiert, und ihre biologischen Aktivitäten wurden untersucht .
Diese Ergebnisse liefern wesentliche Unterstützung für die Verwendung von Palbociclib als alternative Therapie für verschiedene Krebsarten und erhöhen das Bewusstsein für den effektiven Zeitpunkt der Verabreichung von Palbociclib zusammen mit anderen Chemotherapeutika .
Wirkmechanismus
Target of Action
N-BOC Palbociclib, also known as Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth .
Mode of Action
N-BOC Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle , thereby inducing cell cycle arrest . It also inhibits the phosphorylation of the retinoblastoma protein (RB), a tumor suppressor .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC Palbociclib is the CDK4/6–cyclinD1 pathway . The inhibition of CDK4/6 by N-BOC Palbociclib leads to a decrease in the phosphorylation of RB, which in turn prevents the progression of the cell cycle from the G1 to the S phase . This results in cell cycle arrest and a reduction in cell proliferation .
Result of Action
The action of N-BOC Palbociclib results in significant cellular and molecular effects. It induces cell cycle arrest in the G1 phase , leading to a reduction in cell proliferation . This is indicated by substantial reductions in the total tumor volumes and in Ki-67 proliferation marker expression .
Action Environment
The action, efficacy, and stability of N-BOC Palbociclib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with N-BOC Palbociclib and suberanilohydroxamic acid (SAHA) has been shown to synergistically promote cell death . Furthermore, the development of resistance to N-BOC Palbociclib can influence its efficacy. Cells with induced resistance to n-boc palbociclib have been found to remain sensitive to treatment with cisplatin .
Eigenschaften
IUPAC Name |
tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O4/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKVBFRYVEWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651214-74-2 | |
| Record name | N-BOC Palbociclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651214742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BOC PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBC6ZM9VNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)






![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)

